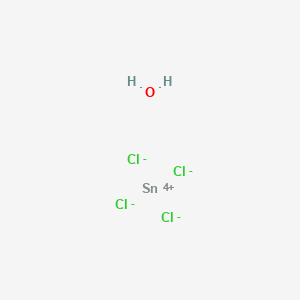

Tin(4+);tetrachloride;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tin(4+);tetrachloride;hydrate, also known as tin(IV) chloride hydrate or stannic chloride hydrate, is an inorganic compound with the chemical formula SnCl₄·5H₂O. It is a colorless, hygroscopic liquid that fumes on contact with air. This compound is widely used as a precursor to other tin compounds and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tin(4+);tetrachloride;hydrate is typically prepared by reacting chlorine gas with tin metal at elevated temperatures. The reaction is as follows:

Sn+2Cl2→SnCl4

The resulting tin(IV) chloride is then hydrated to form the hydrate .

Industrial Production Methods

In industrial settings, tin(IV) chloride is produced by the direct chlorination of tin at temperatures around 115°C. The anhydrous form is then dissolved in water to obtain the hydrated form. This method ensures high purity and yield .

Análisis De Reacciones Químicas

Hydrolysis and Hydration

SnCl₄ undergoes rapid hydrolysis in water, forming hydrated complexes and releasing HCl. The hydration state (n = 5–8) determines its structural and catalytic properties:

-

Pentahydrate (SnCl₄·5H₂O) : Forms cis-SnCl₄(H₂O)₂·3H₂O, where two water molecules coordinate tin in a distorted octahedral geometry .

-

Octahydrate (SnCl₄·8H₂O) : Crystallizes with six lattice water molecules, creating a hydrogen-bonded network between cis-SnCl₄(H₂O)₂ complexes .

Hydrolysis equilibria include:

SnCl4+xH2O⇌[SnCl4−x(OH)x](x−4)−+xH++xCl−

This acidity facilitates glucose mutarotation (equilibrium between α/β anomers) 70% faster than AlCl₃ or CrCl₃ at 100 mM concentration .

Lewis Acid Catalysis

SnCl₄·5H₂O acts as a Brønsted acid catalyst via proton donation from coordinated water. Key applications include:

Hydration of Alkynes

Terminal alkynes convert to ketones with 91% yield under optimized conditions :

Friedel-Crafts Acylation

SnCl₄ catalyzes acetylations (e.g., thiophene → 2-acetylthiophene) by polarizing carbonyl groups .

Halide Exchange

SnCl₄ undergoes equilibrium with SnBr₄ in seconds at 25°C :

SnCl4+SnBr4⇌2SnCl2Br2

Hexachlorostannate Formation

With NH₄Cl, SnCl₄ forms (NH₄)₂[SnCl₆] ("pink salt") :

SnCl4+2NH4Cl→(NH4)2SnCl6

Fluorination

Reaction with HF yields SnF₄, a toothpaste additive :

SnCl4+4HF→SnF4+4HCl

Hydroxide Precipitation

Aqueous ammonia precipitates Sn(OH)₄, which redissolves in excess base :

[SnCl6]2−+4NH3+4H2O→Sn(OH)4↓+4NH4++6Cl−

Sulfide Reactions

H₂S precipitates SnS₂ (yellow) in acidic media, soluble in excess S²⁻ :

[SnCl6]2−+2H2S→SnS2↓+4H++6Cl−

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tin(IV) chloride is a colorless, hygroscopic liquid that fumes upon contact with air. It can form various hydrates through interactions with water, leading to compounds such as:

- Pentahydrate : SnCl4·5H2O

- Tetrahydrate : SnCl4·4H2O

- Trihydrate : SnCl4·3H2O

These hydrates exhibit unique structural characteristics due to hydrogen bonding between the tin species and water molecules. For example, the tetrahydrate forms a three-dimensional network of hydrogen bonds, while the trihydrate consists of chains linked by solvate water molecules .

Catalysis in Organic Synthesis

Tin(IV) chloride serves as a Lewis acid catalyst in various organic reactions. Its catalytic properties are utilized in:

- Friedel-Crafts Reactions : It promotes acylation and alkylation reactions. For instance, it facilitates the acetylation of thiophene to produce 2-acetylthiophene .

- Nitration Reactions : It is effective in nitrating aromatic compounds, enhancing electrophilic substitution reactions .

Precursor for Organotin Compounds

Tin(IV) chloride is a crucial precursor in synthesizing organotin compounds. These compounds are essential for:

- Polymer Stabilizers : Organotin derivatives derived from SnCl4 are employed as stabilizers in PVC and other plastics.

- Catalysts : For example, dibutyltin dilaurate is synthesized using tin(IV) chloride as a starting material .

Material Science and Coatings

Tin(IV) chloride is used in various applications related to materials:

- Glass Coating : It aids in coating container glass to enhance durability and resistance to corrosion .

- Electroplating and Tinning : Solutions of tin chloride are employed in electroplating processes for electronic components .

Safety Considerations

Due to its reactive nature, especially with water and air, safety precautions are crucial when handling tin(IV) chloride. Inappropriate handling can lead to hazardous situations, such as the release of hydrochloric acid gas upon contact with moisture . Proper laboratory protocols must be followed to mitigate risks associated with its use.

Case Study 1: Catalytic Application in Organic Chemistry

A study demonstrated the efficacy of tin(IV) chloride as a catalyst for the acetylation of thiophene. The reaction yielded high selectivity and conversion rates compared to other Lewis acids, showcasing its potential in fine chemical synthesis.

Case Study 2: Industrial Use in Glass Coating

In industrial applications, tin(IV) chloride has been used effectively for coating glass containers. The resulting coatings enhance chemical resistance and surface properties, making them suitable for food and beverage packaging.

Mecanismo De Acción

The mechanism of action of tin(4+);tetrachloride;hydrate primarily involves its role as a Lewis acid. It can accept electron pairs from Lewis bases, forming stable complexes. This property is utilized in various catalytic processes and chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

- Tin(IV) Fluoride (SnF₄)

- Tin(IV) Bromide (SnBr₄)

- Tin(IV) Iodide (SnI₄)

- Tin(II) Chloride (SnCl₂)

Uniqueness

Tin(4+);tetrachloride;hydrate is unique due to its high reactivity and ability to form stable complexes with a wide range of Lewis bases. Its hygroscopic nature and fuming properties also distinguish it from other tin halides .

Propiedades

IUPAC Name |

tin(4+);tetrachloride;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.H2O.Sn/h4*1H;1H2;/q;;;;;+4/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHJTSPUUIRIOP-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2OSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10026-06-9 |

Source

|

| Record name | Tin tetrachloride pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.